Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone
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Overview
Description
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O2. It is a ketone derivative characterized by a cyclohexyl group attached to a 2-(3-methoxyphenyl)ethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-(3-methoxyphenyl)ethyl ketone typically involves the reaction of cyclohexanone with 3-methoxyphenylacetic acid under acidic or basic conditions. The reaction may be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an intermediate ester, which is then reduced to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexyl 2-(3-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-(3-methylphenyl)ethyl ketone
- Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone
- Cyclohexyl 2-(3-hydroxyphenyl)ethyl ketone
Uniqueness
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct chemical and physical properties.
Biological Activity
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone is an organic compound with a molecular formula of C16H22O2 and a molecular weight of approximately 246.35 g/mol. This compound features a cyclohexyl group attached to a 2-(3-methoxyphenyl)ethyl moiety, which classifies it as a ketone derivative. While its biological activity is not extensively documented, preliminary insights suggest potential pharmacological properties that warrant further investigation.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Cyclohexyl Group : Contributes to hydrophobic interactions.
- Methoxy Group : Positioned at the para position of the phenyl ring, potentially influencing the compound's reactivity and biological interactions.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is suggested by its structural resemblance to other anti-inflammatory agents. Research indicates that compounds featuring methoxy groups can modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological systems, modulating their activity and contributing to its observed pharmacological effects .
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of cyclohexanone with 3-methoxyphenylacetic acid under acidic or basic conditions. The process results in the formation of an intermediate ester that is subsequently reduced to yield the desired ketone .
Comparative Studies
A comparative analysis of structurally related compounds reveals varying degrees of biological activity. For instance, several synthesized derivatives have been evaluated for their COX inhibitory potential, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Compound | IC50 (μmol/L) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial/Anti-inflammatory |
Celecoxib | 0.04 ± 0.01 | COX-2 Inhibitor |
Diclofenac | TBD | COX-1/COX-2 Inhibitor |
Conclusion and Future Directions
While initial findings suggest that this compound possesses potential biological activities, comprehensive studies are essential to fully elucidate its pharmacological profile. Further research focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic applications could pave the way for the development of new therapeutic agents derived from this compound.
Properties
IUPAC Name |
1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCODFIANGWDCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442502 |
Source
|
Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175234-19-2 |
Source
|
Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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